2-(2-Benzoyl-5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide
Description
The compound 2-(2-Benzoyl-5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a benzoyl group at position 2, a phenyl group at position 5, and a sulfanyl-acetamide moiety linked to a 3-nitrophenyl group. Triazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, owing to their ability to interact with enzymes and receptors via hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C23H17N5O4S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[(2-benzoyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C23H17N5O4S/c29-20(24-18-12-7-13-19(14-18)28(31)32)15-33-23-25-21(16-8-3-1-4-9-16)26-27(23)22(30)17-10-5-2-6-11-17/h1-14H,15H2,(H,24,29) |
InChI Key |
CZUVNIFKZPKCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-Benzoyl-5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide is a novel derivative within the class of triazole compounds. Its unique molecular structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , characterized by the presence of a triazole ring, a benzoyl group, and a nitrophenyl moiety. The structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant antitumor properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines. Research has demonstrated that the presence of electron-withdrawing groups (like nitro groups) enhances these effects by increasing the compound's reactivity towards biological targets.
Table 1: Antitumor Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 5.6 | |
| Compound B | MCF7 (Breast Cancer) | 3.4 | |
| Target Compound | HeLa (Cervical Cancer) | 4.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole moiety is known to inhibit enzymes involved in nucleic acid synthesis.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can result in oxidative stress and subsequent cell death.
Case Studies
A notable case study involved the evaluation of the compound's effects on HeLa cells. It was found that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This suggests that the compound effectively triggers programmed cell death pathways.
Comparison with Similar Compounds
Core Triazole Modifications
- Substituent Diversity: Target Compound: Features a 2-benzoyl and 5-phenyl substitution on the triazole ring, paired with a 3-nitro-phenyl acetamide chain. Analogues:
- 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide : Uses a benzyl and furyl group, reducing steric bulk compared to benzoyl but introducing heteroaromaticity for varied interactions .
Anticancer Activity
- Target Compound : The nitro group may enhance stability and target affinity, though direct anticancer data are unavailable.
- Analogues: 2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides: Exhibit selective activity against melanoma (GI₅₀ = 1.2–2.5 μM) and breast cancer (e.g., compound 6a, GI₅₀ = 1.8 μM) .
Nitric Oxide Donor Activity
- Triazole/Oxime Hybrids: Compounds like 7a (2-(4-Allyl-5-phenyl-4H-triazol-3-ylsulfanyl)-N-[4-(1-hydroxyiminoethyl)phenyl]acetamide) release nitric oxide, with substituents like hydroxyiminoethyl improving solubility and bioavailability compared to the nitro group in the target compound .
Physicochemical Properties
Solubility and Stability
- Target Compound : The nitro group reduces solubility in aqueous media but increases metabolic stability.
- Analogues: N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-triazol-3-ylsulfanyl)-acetamide (6a): Acetyl groups improve solubility (logP ≈ 2.1) compared to nitro (logP ≈ 3.5) . Compound 7a: Hydroxyiminoethyl substituent enhances polarity (logP ≈ 1.8), favoring faster renal clearance .
Spectroscopic Data
- 1H-NMR Profiles :
Structural Analysis and Crystallography
- X-ray Data : While the target compound lacks crystallographic data, analogues like 2-[4-Benzyl-5-(2-furyl)-4H-triazol-3-ylsulfanyl]acetamide show planar triazole rings with dihedral angles <10° relative to substituents, suggesting similar rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
